molecular formula C20H24N2O4 B11172827 (3,5-Dimethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

(3,5-Dimethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11172827
M. Wt: 356.4 g/mol
InChI Key: FTVMFRCQJQGMCQ-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzoic acid and 2-methoxyaniline.

    Formation of Intermediates: The initial step involves the formation of intermediates through reactions such as acylation and condensation.

    Cyclization: The intermediates undergo cyclization to form the piperazine ring.

    Final Product Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(3,5-DIMETHOXYBENZOYL)-4-PHENYLPIPERAZINE: This compound has a similar structure but lacks the methoxy group on the phenyl ring.

    1-(3,5-DIMETHOXYBENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE: This compound has a methoxy group at a different position on the phenyl ring.

The uniqueness of 1-(3,5-DIMETHOXYBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O4/c1-24-16-12-15(13-17(14-16)25-2)20(23)22-10-8-21(9-11-22)18-6-4-5-7-19(18)26-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

FTVMFRCQJQGMCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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